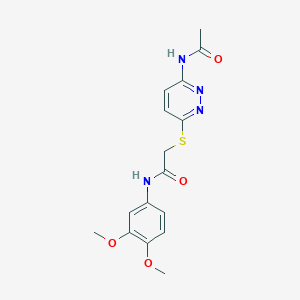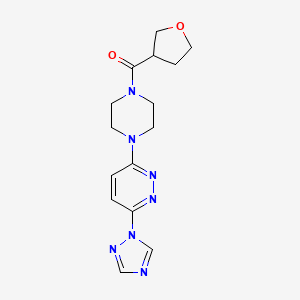
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
Research on compounds structurally similar to (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone has primarily focused on the synthesis and application of heterocyclic chemistry. These compounds are central to the development of pharmaceuticals and materials due to their unique chemical properties. For instance, the synthesis of novel heterocyclic compounds, such as pyridazinones and triazinones, has been explored for their potential anticancer activities. These synthetic pathways offer insights into how similar compounds could be utilized in drug development and other scientific research applications (El-Gendy et al., 2003).
Pharmacological Research
In pharmacological research, derivatives of such heterocyclic compounds have been synthesized and evaluated for their potential as analgesic, anti-inflammatory, and antituberculosis agents. For example, studies have demonstrated the synthesis of compounds with significant activity profiles, suggesting their utility in designing new therapeutic agents. These findings underscore the relevance of such compounds in medicinal chemistry, highlighting their role in the development of new drugs with specific biological activities (Mallikarjuna et al., 2014).
Anticancer and Antimicrobial Applications
Further, the exploration of these heterocyclic compounds extends to anticancer and antimicrobial applications. The structural complexity and diversity of these compounds make them suitable candidates for targeting various biological pathways. Research indicates that specific derivatives exhibit promising anticancer and antituberculosis activities, reinforcing the importance of these compounds in developing new treatments for these diseases. The synthesis of these derivatives and their subsequent evaluation for biological activity contribute to a deeper understanding of their potential therapeutic applications (Bindu et al., 2019).
Novel Synthesis Techniques
The development of novel synthesis techniques for these compounds is also a significant area of research. Advanced synthetic methodologies enable the creation of compounds with improved pharmacological profiles, including better efficacy and reduced toxicity. These techniques are crucial for expanding the available arsenal of heterocyclic compounds for various scientific and therapeutic applications. Research in this area focuses on optimizing reaction conditions and exploring new catalytic systems to achieve efficient synthesis of these complex molecules (Gunduz et al., 2018).
Safety And Hazards
Direcciones Futuras
Given the presence of several functional groups that are known to exhibit biological activity, this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on synthesizing the compound and evaluating its biological activity, as well as studying its physical and chemical properties .
Propiedades
IUPAC Name |
oxolan-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c23-15(12-3-8-24-9-12)21-6-4-20(5-7-21)13-1-2-14(19-18-13)22-11-16-10-17-22/h1-2,10-12H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRAPGGOGXVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2733837.png)
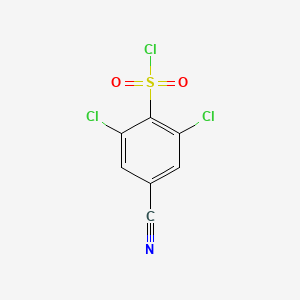
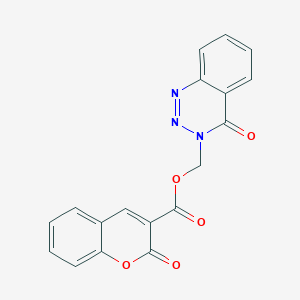
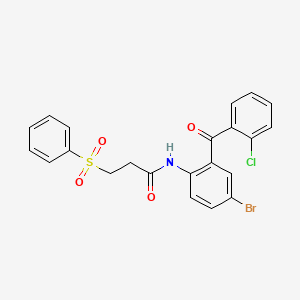
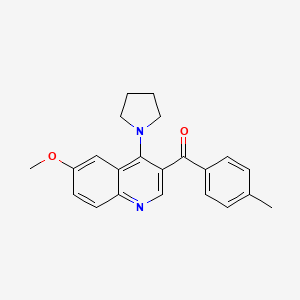
![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)
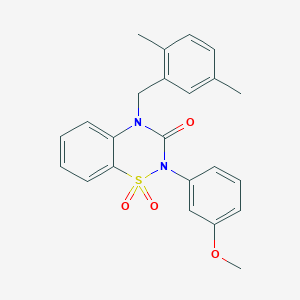
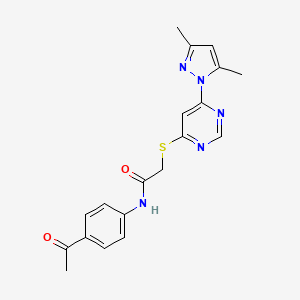
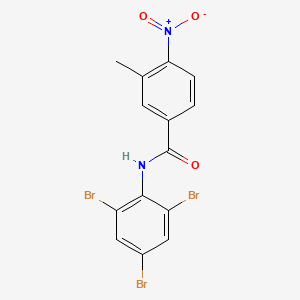
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)
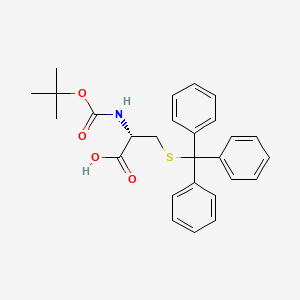
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2733857.png)
